molecular formula C13H15NaO3 B1456352 2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt CAS No. 39773-76-7

2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt

Cat. No.: B1456352
CAS No.: 39773-76-7
M. Wt: 242.25 g/mol
InChI Key: KOUDKNMFBIZXFV-UHFFFAOYSA-M
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Description

2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt (CPOP) is a synthetic compound that has been studied for its potential applications in the scientific research field. CPOP is a small molecule that is composed of an ester of cyclopentyloxy-2-phenylacetic acid and a sodium salt. CPOP has been studied for its ability to act as an agonist for the glucocorticoid receptor, which is a type of intracellular receptor that is involved in a variety of physiological processes. CPOP has been found to be a useful tool for researchers to explore the effects of glucocorticoid hormones on various cell types, as well as its effects on various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Diastereomeric Salt Formation : The resolution of 1-cyclohexylethylamine with enantiopure 2-phenylacetic acids via diastereomeric salt formation has been explored for obtaining single enantiomers, demonstrating the utility of phenylacetic acids in stereochemical resolution processes (Sakai et al., 2006).
  • Synthesis of Complex Acids : Research on the synthesis of 6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic Acid from phenylacetic acid derivatives shows the role of these compounds in synthesizing complex organic molecules, which could be pivotal in drug development and organic synthesis (Wu Chun-shan, 2007).

Pharmaceutical Development

  • DP2 Receptor Antagonists : The development of DP2 receptor antagonists for treating inflammatory and respiratory diseases showcases the application of phenylacetic acid salts in pharmaceuticals. These compounds, particularly sodium salts, are investigated for their efficacy in asthma treatment (Norman, 2011).

Properties

IUPAC Name

sodium;2-cyclopentyloxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3.Na/c14-13(15)12(10-6-2-1-3-7-10)16-11-8-4-5-9-11;/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUDKNMFBIZXFV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(C2=CC=CC=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718657
Record name Sodium (cyclopentyloxy)(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39773-76-7
Record name Sodium (cyclopentyloxy)(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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